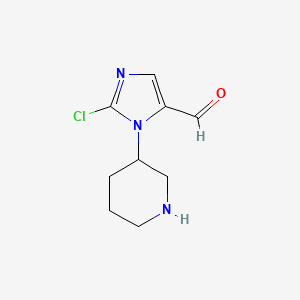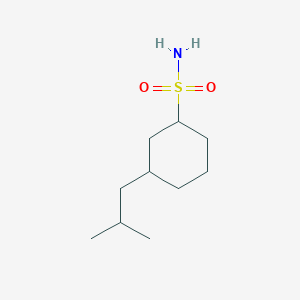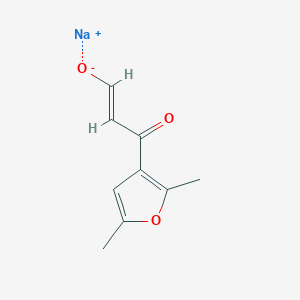
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine is a compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . This compound features a cyclopentane ring attached to an oxazole ring, which is further substituted with a methyl group. The presence of both cyclopentane and oxazole rings makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure the efficient formation of the oxazole ring. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a building block for complex chemical syntheses.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, which underlie its biological effects .
Comparison with Similar Compounds
1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique combination of a cyclopentane ring with an oxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-7-6-8(12-11-7)9(10)4-2-3-5-9/h6H,2-5,10H2,1H3 |
InChI Key |
AROQYHWSGFJBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-[2-(3-fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13212489.png)

![Butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13212502.png)
![Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride](/img/structure/B13212504.png)



![5-Ethyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13212524.png)
